molecular formula C21H27Na2O8P B586052 (11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt CAS No. 96700-79-7

(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt

Cat. No.: B586052
CAS No.: 96700-79-7
M. Wt: 484.392
InChI Key: SIISMFJAFYAODI-UHSYAWLISA-L
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Description

“(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt” is a water-soluble, inorganic ester of dexamethasone . It is a clear, colorless to pale yellow topical steroid solution for ophthalmic or otic administration . It is approximately three thousand times more soluble in water at 25°C than hydrocortisone .


Molecular Structure Analysis

The molecular structure of this compound is related to its parent compound, dexamethasone . The chemical name of fosphenytoin is 5,5-diphenyl-3-[(phosphonooxy)methyl]-2,4-imidazolidinedione disodium salt .


Chemical Reactions Analysis

This compound is a water-soluble, inorganic ester of dexamethasone . It is more soluble in water than hydrocortisone, which suggests it may have different reactivity and stability properties .


Physical And Chemical Properties Analysis

This compound is a clear, colorless to pale yellow, sterile solution . It is exceedingly hygroscopic and is soluble in water . Its solutions have a pH between 7.5 and 10.5 .

Mechanism of Action

The compound is a prodrug of phenytoin, and its anticonvulsant effects are attributable to phenytoin . After IV administration, it is converted to the anticonvulsant phenytoin . The cellular mechanisms of phenytoin thought to be responsible for its anticonvulsant actions include modulation of voltage-dependent sodium channels of neurons, inhibition of calcium flux across neuronal membranes, modulation of voltage-dependent calcium channels of neurons, and enhancement of the sodium-potassium ATPase activity of neurons and glial cells .

Future Directions

Phenytoin, the active metabolite of this compound, has been used since 1938 as a first-line antiepileptic drug (AED) for focal and generalized convulsive seizures . A prodrug, fosphenytoin, was more recently introduced as a better-tolerated alternative to phenytoin for the treatment of status epilepticus . The clinical use of phenytoin has been limited by its saturable pharmacokinetics, drug-drug interactions, and adverse effects, including teratogenicity and chronic dysmorphic changes . This suggests that there may be ongoing research into developing improved versions of this compound or finding new applications for it.

Properties

96700-79-7

Molecular Formula

C21H27Na2O8P

Molecular Weight

484.392

IUPAC Name

disodium;[(4aS,4bS,10aR,10bS,11S,12aS)-1,11-dihydroxy-10a,12a-dimethyl-2,8-dioxo-4,4a,4b,5,6,10b,11,12-octahydro-3H-chrysen-1-yl]methyl phosphate

InChI

InChI=1S/C21H29O8P.2Na/c1-19-8-7-13(22)9-12(19)3-4-14-15-5-6-17(24)21(25,11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h7-9,14-16,18,23,25H,3-6,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21?;;/m0../s1

InChI Key

SIISMFJAFYAODI-UHSYAWLISA-L

SMILES

CC12CC(C3C(C1CCC(=O)C2(COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+]

synonyms

(4aS,4bS,10aR,10bS,11S,12aS)-1,3,4,4a,4b,5,6,10a,10b,11,12,12a-Dodecahydro-1,11-dihydroxy-10a,12a-dimethyl-1-[(phosphonooxy)methyl]-2,8-chrysenedione Disodium Salt

Origin of Product

United States

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